In-Depth Technical Guide: 2-(3-Bromophenyl)-2-methyl-1,3-dioxolane
In-Depth Technical Guide: 2-(3-Bromophenyl)-2-methyl-1,3-dioxolane
CAS Number: 39172-32-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(3-Bromophenyl)-2-methyl-1,3-dioxolane, a halogenated aromatic acetal. This document consolidates essential information regarding its chemical properties, synthesis, spectral data, and its application as a key intermediate in organic synthesis, particularly in the context of drug development.
Chemical and Physical Properties
2-(3-Bromophenyl)-2-methyl-1,3-dioxolane, also known as 3-bromoacetophenone ethylene ketal, is a chemical compound with the molecular formula C₁₀H₁₁BrO₂.[1] It serves as a valuable intermediate in multi-step organic syntheses, primarily functioning as a protecting group for the ketone functionality of 3-bromoacetophenone. The physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BrO₂ | [1] |
| Molecular Weight | 243.10 g/mol | [2] |
| CAS Number | 39172-32-2 | [1] |
| Appearance | Not explicitly stated, likely a liquid or low-melting solid | Inferred |
| Boiling Point | 294.8 ± 35.0 °C at 760 mmHg | |
| Density | 1.4 ± 0.1 g/cm³ | |
| Refractive Index | 1.547 | |
| Solubility | Expected to be soluble in common organic solvents | Inferred |
Synthesis and Experimental Protocols
The primary synthetic route to 2-(3-Bromophenyl)-2-methyl-1,3-dioxolane involves the ketalization of 3'-bromoacetophenone with ethylene glycol.[3] This acid-catalyzed reaction is a standard method for the protection of ketone carbonyl groups.[4][5]
Experimental Protocol: Synthesis of 2-(3-Bromophenyl)-2-methyl-1,3-dioxolane
This protocol is based on established methods for the synthesis of related dioxolanes.
Materials:
-
3'-Bromoacetophenone
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst
-
Toluene or other suitable azeotroping solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
Procedure:
-
A solution of 3'-bromoacetophenone (1.0 eq) in toluene is prepared in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Ethylene glycol (1.2-1.5 eq) and a catalytic amount of p-toluenesulfonic acid (e.g., 0.02 eq) are added to the flask.
-
The reaction mixture is heated to reflux, and water is removed azeotropically via the Dean-Stark trap. The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and washed sequentially with saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification of the crude product can be achieved by vacuum distillation or column chromatography on silica gel to afford pure 2-(3-Bromophenyl)-2-methyl-1,3-dioxolane.
Synthesis workflow for 2-(3-Bromophenyl)-2-methyl-1,3-dioxolane.
Spectroscopic Data
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons in the region of δ 7.2-7.8 ppm. The four protons of the dioxolane ring would likely appear as a multiplet around δ 3.9-4.2 ppm, and the methyl protons would present as a singlet around δ 1.6-1.8 ppm.
¹³C NMR: The carbon NMR spectrum should display signals for the aromatic carbons between δ 120-145 ppm, with the carbon attached to the bromine atom appearing in this range. The quaternary carbon of the dioxolane ring (C-2) would be expected around δ 108-110 ppm, the two methylene carbons of the dioxolane ring around δ 65 ppm, and the methyl carbon signal at approximately δ 25-28 ppm.
Mass Spectrometry: The mass spectrum of the isomeric compound 2-(2-bromophenyl)-2-methyl-1,3-dioxolane shows characteristic peaks at m/z 229 and 227, corresponding to the loss of a methyl group from the molecular ion, with the isotopic pattern characteristic of a bromine-containing compound.[2] A similar fragmentation pattern would be anticipated for the 3-bromo isomer. The molecular ion peaks [M]+ and [M+2]+ should be observed at m/z 242 and 244, respectively.
Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic C-O stretching vibrations for the acetal group in the range of 1050-1250 cm⁻¹. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, and C-C stretching bands for the aromatic ring would appear in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is expected in the lower frequency region of the spectrum.
Applications in Drug Development and Research
The primary utility of 2-(3-Bromophenyl)-2-methyl-1,3-dioxolane in drug development and organic synthesis lies in its role as a protected form of 3'-bromoacetophenone. The dioxolane group effectively masks the reactivity of the ketone, allowing for selective chemical transformations at other positions of the molecule, particularly on the brominated aromatic ring.
Role as a Protecting Group in Synthesis
The 1,3-dioxolane moiety is a robust protecting group for carbonyls, stable to a wide range of nucleophilic and basic conditions. This stability allows for reactions such as Grignard reagent formation, metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), or nucleophilic aromatic substitution to be performed on the bromophenyl ring without interference from the ketone. The ketone can be readily deprotected under acidic conditions to regenerate the carbonyl functionality for subsequent reactions.
General synthetic strategy using the dioxolane as a protecting group.
Potential Intermediate in the Synthesis of Ketoprofen Analogues
While direct evidence for the use of 2-(3-Bromophenyl)-2-methyl-1,3-dioxolane in the industrial synthesis of the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen is not prevalent in the reviewed literature, its structural precursor, 3-bromobenzophenone, is a known starting material for some synthetic routes to Ketoprofen.[6] The protection of a ketone as a dioxolane is a common strategy in the synthesis of complex molecules. Therefore, it is plausible that this compound could be used in the synthesis of Ketoprofen analogues or other pharmaceutical agents where a 3-acetylphenyl or 3-benzoylphenyl moiety is required. For instance, the bromo-substituent could be transformed into other functional groups via cross-coupling reactions, and subsequent deprotection would unveil the ketone. A recent study on the synthesis of ¹⁸F-labeled Ketoprofen methyl esters for imaging neuroinflammation started from 1-(3-bromophenyl)propan-1-one, a close analogue of the precursor to the title compound.[7]
Biological Activity
There is no specific information available in the reviewed literature regarding the biological activity of 2-(3-Bromophenyl)-2-methyl-1,3-dioxolane itself. However, various substituted 1,3-dioxolanes have been investigated for their potential pharmacological activities. Studies have shown that some 1,3-dioxolane derivatives exhibit antibacterial and antifungal properties.[4][8] For example, certain synthesized 1,3-dioxolanes have demonstrated significant activity against bacteria such as S. aureus, S. epidermidis, E. faecalis, and P. aeruginosa, as well as excellent antifungal activity against C. albicans.[4] The biological activity of these compounds is often attributed to the overall structure and the nature of the substituents on the dioxolane ring.
Safety and Handling
3'-Bromoacetophenone is classified as causing skin and serious eye irritation.[9][10][11] It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.
General safety precautions for handling substituted dioxolanes include avoiding contact with skin and eyes, and preventing inhalation of vapors. Standard laboratory safety practices should be followed, including working in a fume hood and having access to safety showers and eyewash stations.
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety assessment and consultation of a complete Safety Data Sheet (SDS) for this compound.
References
- 1. 39172-32-2|2-(3-Bromophenyl)-2-methyl-1,3-dioxolane|BLD Pharm [bldpharm.com]
- 2. 2-(2-Bromophenyl)-2-methyl-1,3-dioxolane | C10H11BrO2 | CID 615284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds | Semantic Scholar [semanticscholar.org]
- 6. scielo.br [scielo.br]
- 7. Synthesis and Preclinical Evaluation of 18F-Labeled Ketoprofen Methyl Esters for Cyclooxygenase-1 Imaging in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. 3'-Bromoacetophenone | C8H7BrO | CID 16502 - PubChem [pubchem.ncbi.nlm.nih.gov]






